molecular formula C17H17N5O B14998809 5-amino-1-benzyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-benzyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14998809
M. Wt: 307.35 g/mol
InChI Key: ACNYZTQLBXDKKT-UHFFFAOYSA-N
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Description

5-amino-1-benzyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a benzyl group, and a methylphenyl group attached to the triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is often prepared from benzylamine, while the alkyne precursor can be derived from 4-methylphenylacetylene.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the triazole intermediate.

    Carboxamide Formation: The carboxamide group is formed by reacting the triazole intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The benzyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted triazole derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-1-benzyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The benzyl and methylphenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide: Lacks the methylphenyl group, which may affect its biological activity and chemical reactivity.

    1-benzyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group, potentially altering its chemical properties and applications.

    5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, influencing its solubility and reactivity.

Uniqueness

The presence of both the amino group and the methylphenyl group in 5-amino-1-benzyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide makes it unique. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

5-amino-1-benzyl-N-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C17H17N5O/c1-12-7-9-14(10-8-12)19-17(23)15-16(18)22(21-20-15)11-13-5-3-2-4-6-13/h2-10H,11,18H2,1H3,(H,19,23)

InChI Key

ACNYZTQLBXDKKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N

Origin of Product

United States

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